

# An In-depth Technical Guide to Cy2-SE (iodine)

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## Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B8068895

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## Introduction

**Cy2-SE (iodine)**, also known as Cy2 Succinimidyl Ester or Cy2 NHS Ester, is an amine-reactive fluorescent probe used extensively in biological research for labeling proteins, antibodies, and other amine-containing biomolecules.[1][2] As a member of the cyanine dye family, Cy2 exhibits bright fluorescence and good water solubility.[3][4][5] The succinimidyl ester (SE) functional group allows for the covalent attachment of the dye to the primary amines of target molecules, making it a valuable tool in various applications, including fluorescence microscopy, proteomics, and flow cytometry.

## Chemical Structure and Components

The chemical structure of **Cy2-SE (iodine)** is composed of three key functional parts: the Cy2 dye core, a succinimidyl ester reactive group, and an iodide counterion. Its IUPAC name is 2-[3-[3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2(3H)-benzoxazolylidene]-1-propen-1-yl]-3-ethyl-benzoxazolium, monoiodide.

- **Cy2 Dye Core:** The core of the molecule is the Cyanine-2 (Cy2) dye. This chromophore is characterized by two benzoxazole heterocyclic nuclei that are linked by a short, three-carbon polymethine bridge. This conjugated system is responsible for the molecule's absorption and emission of light in the blue-green region of the visible spectrum. One of the nitrogen atoms in the benzoxazole rings bears a positive charge, making the dye a cationic species.
- **Succinimidyl Ester (SE/NHS Ester):** Attached to one of the benzoxazole nuclei via a hexanoic acid linker is a succinimidyl ester (also known as an N-hydroxysuccinimide or NHS

ester) functional group. This group is highly reactive towards primary amines (such as the  $\epsilon$ -amino group of lysine residues in proteins) under mild basic conditions (pH 8.0-9.0). The reaction forms a stable amide bond, covalently linking the Cy2 dye to the target molecule.

- **Iodide Counterion:** Due to the positive charge on the cyanine core, a negative counterion is required for charge neutrality. In this case, it is an iodide ( $I^-$ ) ion.

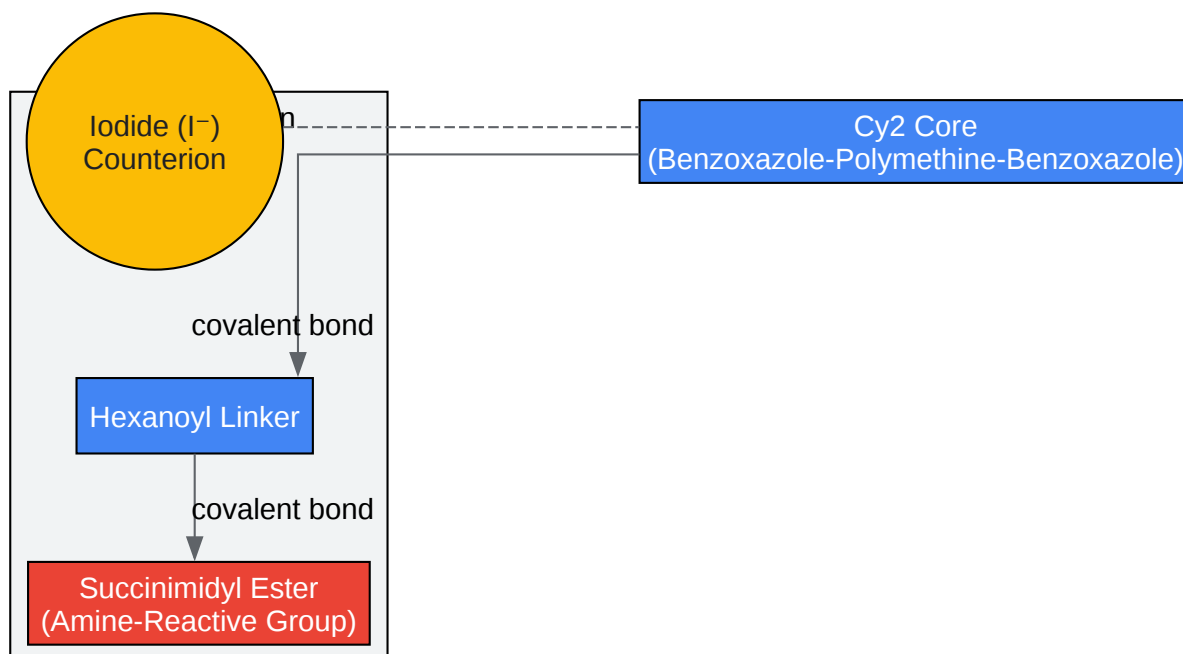
### Quantitative Data

The key physicochemical and spectroscopic properties of **Cy2-SE (iodine)** are summarized in the table below.

Property	Value
CAS Number	186205-33-4
Molecular Formula	$C_{29}H_{30}IN_3O_6$
Molecular Weight	643.48 g/mol
Excitation Maximum ( $\lambda_{ex}$ )	~473-490 nm
Emission Maximum ( $\lambda_{em}$ )	~510-520 nm

### Logical Structure and Connectivity

The following diagram illustrates the logical relationship between the core components of the Cy2-SE molecule.

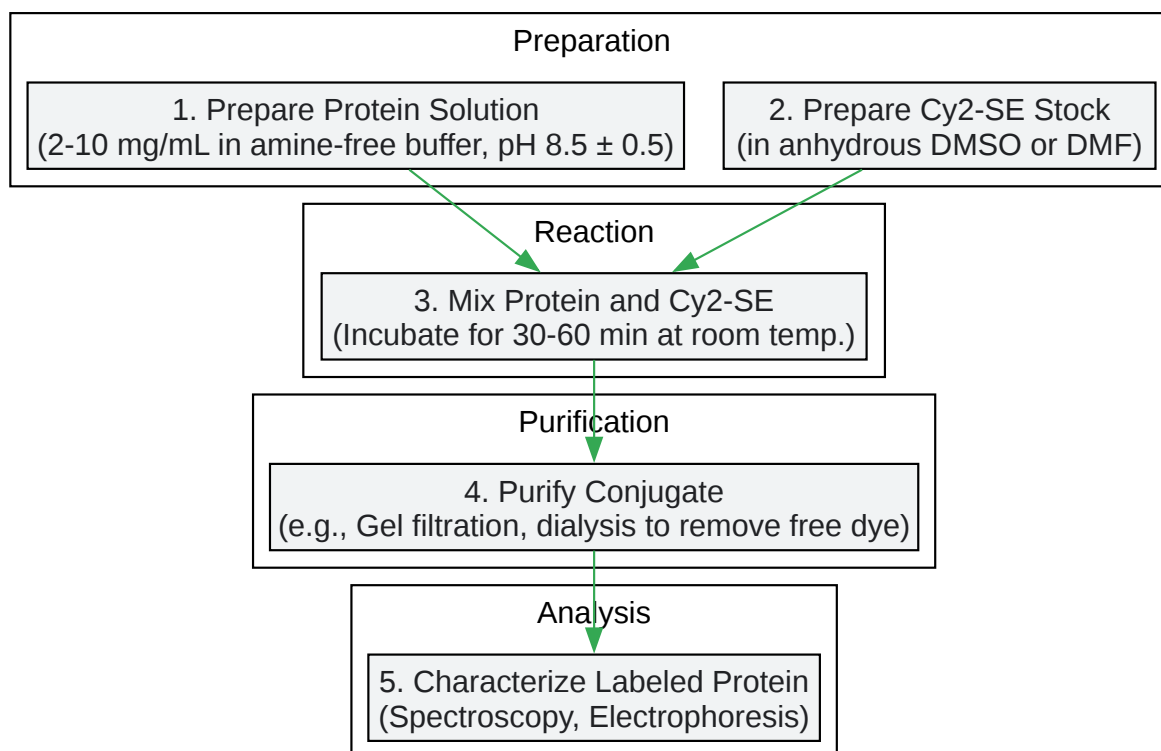


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Caption: Logical diagram of **Cy2-SE (iodine)** components.

Experimental Protocol Context: Protein Labeling

Cy2-SE is frequently used for the fluorescent labeling of proteins. The following provides a general overview of a typical experimental workflow.



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Caption: General workflow for protein labeling with Cy2-SE.

The protocol involves dissolving the protein in an amine-free buffer (e.g., phosphate-buffered saline or sodium bicarbonate) at a slightly alkaline pH of 8.5 ± 0.5 to facilitate the reaction with primary amines. A stock solution of Cy2-SE is prepared in an anhydrous solvent like DMSO or DMF and added to the protein solution. After incubation, the resulting fluorescently labeled protein is purified from the unreacted dye, typically through gel filtration or dialysis. The final conjugate is then ready for downstream applications.

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